molecular formula C9H19NO B7978400 2,6-dimethylheptan-4-one oxime CAS No. 52435-41-3

2,6-dimethylheptan-4-one oxime

Cat. No.: B7978400
CAS No.: 52435-41-3
M. Wt: 157.25 g/mol
InChI Key: UCFRVQXGPJMWPG-UHFFFAOYSA-N
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Description

2,6-dimethylheptan-4-one oxime: is an organic compound with the molecular formula C₉H₁₉NO. It is known for its unique structure, which includes a hydroxylamine group attached to a dimethylheptan chain. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylheptan-4-one oxime typically involves the reaction of 2,6-dimethylheptan-4-one with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-dimethylheptan-4-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oximes and nitroso compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

2,6-dimethylheptan-4-one oxime has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethylheptan-4-one oxime involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile reagent in both research and industrial applications.

Comparison with Similar Compounds

    2,6-dimethylheptan-4-one oxime: is similar to other hydroxylamine derivatives, such as N-hydroxy-2,6-dimethylheptan-4-imine and 2,6-dimethylheptan-4-ylidenehydroxylamine.

Uniqueness:

  • The unique structure of this compound, with its specific arrangement of methyl groups and the hydroxylamine moiety, gives it distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific reactivity and stability are required.

Properties

IUPAC Name

N-(2,6-dimethylheptan-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)5-9(10-11)6-8(3)4/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFRVQXGPJMWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NO)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300613
Record name N-(2,6-Dimethylheptan-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52435-41-3
Record name NSC137850
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-Dimethylheptan-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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